molecular formula C20H41ClN4O3 B125932 Ethyl lauroyl arginate hydrochloride CAS No. 60372-77-2

Ethyl lauroyl arginate hydrochloride

Cat. No.: B125932
CAS No.: 60372-77-2
M. Wt: 421 g/mol
InChI Key: CUBZMGWLVMQKNE-LMOVPXPDSA-N
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Mechanism of Action

Target of Action

Ethyl lauroyl arginate hydrochloride (ELA) is a cationic surfactant that displays excellent antimicrobial activity against a broad range of microorganisms . Its primary targets are the cell membranes of these microorganisms . In particular, Gram-positive bacteria are more sensitive to ELA due to lacking the additional protection afforded by the outer membrane .

Mode of Action

The mechanism of action of ELA is attributed to its cationic surfactant structure, which binds to phospholipid groups in the cell membrane . This binding depolarizes the cell membrane, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by ELA primarily involve the integrity of the cell membrane. By binding to the phospholipid groups in the cell membrane, ELA disrupts the normal function of the membrane, leading to cell death . The exact biochemical pathways are still under investigation.

Pharmacokinetics

It is known that ela is used in certain foods at a maximum concentration of 200 ppm, indicating its bioavailability in these applications .

Result of Action

The primary result of ELA’s action is the death of a broad range of microorganisms, including bacteria, molds, yeasts, and viruses . This antimicrobial activity makes ELA an effective preservative in food and cosmetic formulations .

Action Environment

The antimicrobial efficacy of ELA can be influenced by various environmental factors. For instance, the presence of salt can affect ELA’s surface activity, which is a key aspect of its antimicrobial action

Biochemical Analysis

Biochemical Properties

Ethyl lauroyl arginate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by disrupting the integrity of microbial cell membranes, leading to cell lysis and death. This compound interacts with membrane proteins and enzymes, altering their structure and function. For instance, it can bind to negatively charged membrane proteins, causing changes in membrane permeability and enzyme activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In microbial cells, it causes membrane disruption, leading to leakage of cellular contents and eventual cell death. In mammalian cells, it has been shown to affect gene expression related to immune response and stress pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and membrane-bound proteins. It exerts its effects by binding to the lipid bilayer of cell membranes, causing structural disruptions. This binding leads to increased membrane permeability, enzyme inhibition, and changes in gene expression. The compound’s cationic nature allows it to interact with negatively charged components of the cell membrane, leading to destabilization and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of light and heat. Long-term studies have shown that its antimicrobial efficacy decreases with prolonged exposure to environmental factors. Additionally, its effects on cellular function can vary over time, with initial strong antimicrobial activity followed by a gradual decline as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, it can cause toxicity, including effects on white blood cell counts and liver function. Studies have identified a threshold dose below which the compound is safe and effective, while higher doses can lead to toxic effects .

Metabolic Pathways

This compound is metabolized in the body through chemical and metabolic pathways. It is hydrolyzed into its constituent components, including lauric acid, L-arginine, and ethanol. These metabolites are further processed through standard metabolic pathways, such as beta-oxidation for lauric acid and the urea cycle for L-arginine. The compound’s rapid metabolism contributes to its low toxicity and high safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to cell membranes due to its amphiphilic nature, allowing it to interact with membrane lipids and proteins. This localization is crucial for its antimicrobial activity, as it needs to reach the cell membrane to exert its effects .

Subcellular Localization

This compound primarily localizes to the cell membrane, where it exerts its antimicrobial effects. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence protein processing and trafficking. The compound’s localization is influenced by its chemical structure, which allows it to interact with various cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl lauroyl arginate hydrochloride is synthesized by esterifying L-arginine with ethanol, followed by reacting the ester with lauroyl chloride . The resultant product is then recovered as its hydrochloride salt, which is a white, solid product . The synthesis involves the following steps:

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of starch sodium octenyl succinate and cyclodextrin as wall materials. These are mixed with anticaking agents, dispersants, and aqueous phase antioxidants, followed by homogenization and spray drying to obtain the microcapsule powder .

Properties

IUPAC Name

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZMGWLVMQKNE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209136
Record name Ethyl-N2-dodecanoyl-L-argininate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60372-77-2
Record name Ethyl-Nα-lauroyl-L-arginate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60372-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl lauroyl arginate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-N2-dodecanoyl-L-argininate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL LAUROYL ARGINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Ethyl Lauroyl Arginate Hydrochloride as a food preservative?

A1: While the specific study [] doesn't delve into the detailed mechanism of action, ELAH is known to possess antimicrobial properties. It disrupts the cell membranes of microorganisms, leading to their inactivation. This helps to control microbial growth and extend the shelf life of food products like the largemouth bass fillets studied.

Q2: How effective was this compound in preserving the quality of largemouth bass fillets in the study?

A2: The study demonstrated that ELAH effectively improved the quality parameters of largemouth bass fillets during storage. [] This included inhibiting the growth of spoilage microorganisms, which consequently delayed spoilage and maintained the sensory attributes of the fillets for a longer period compared to untreated samples.

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